

Technical Support Center: 6-Chloro-triazolo[4,3-a]pyridine Preparations

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Compound of Interest

Compound Name: 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 1048913-70-7

Cat. No.: B1415193

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Welcome to the technical support center for the synthesis and purification of 6-Chloro-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. The precise control of impurities is paramount for ensuring reproducibility in downstream applications, from discovery chemistry to GMP manufacturing. This document provides in-depth, field-proven insights into managing the complexities of its preparation.

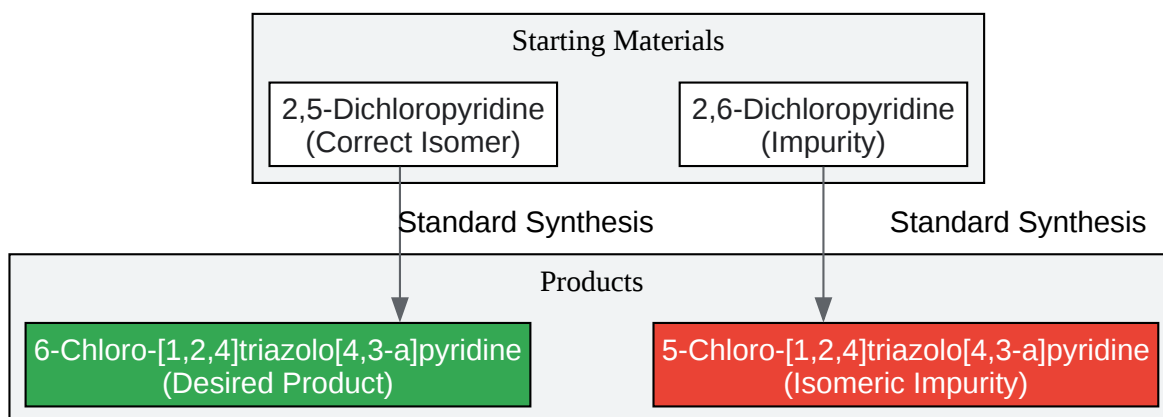
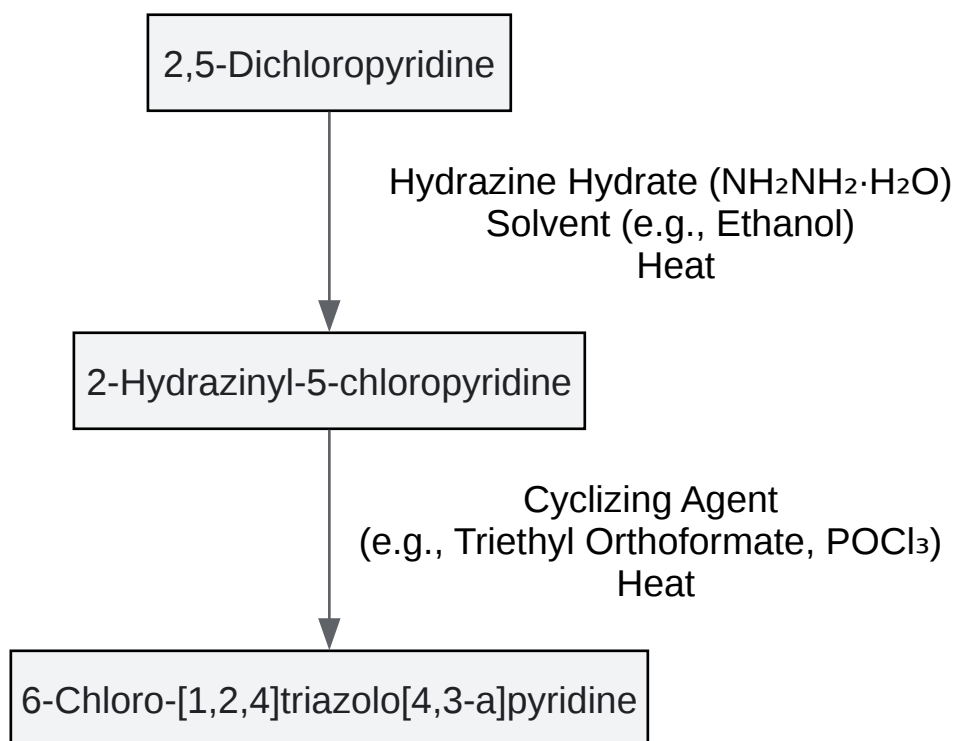
Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis of 6-Chloro-[1][2][3]triazolo[4,3-a]pyridine.

Q1: What is the most common and reliable synthetic route for preparing 6-Chloro-[1][2][3]triazolo[4,3-a]pyridine?

The most prevalent and scalable approach involves a two-step sequence starting from 2,5-dichloropyridine. The first step is a nucleophilic aromatic substitution (S_NAr) with hydrazine to

form 2-hydrazinyl-5-chloropyridine. The second step is a cyclization reaction with a one-carbon source, typically an orthoester or formic acid, to construct the fused triazole ring. Phosphorus oxychloride (POCl_3) is also commonly used for cyclization, especially when starting from an acylhydrazide intermediate.[4][5]



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Sources

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